molecular formula C3N3NiSSe2Zn- B14505296 Pubchem_71380140 CAS No. 64294-63-9

Pubchem_71380140

Cat. No.: B14505296
CAS No.: 64294-63-9
M. Wt: 392.1 g/mol
InChI Key: KOYRLIORZRELJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem CID 71380140 is a chemical compound cataloged in the PubChem database, a public repository maintained by the National Center for Biotechnology Information (NCBI) .

  • Chemical identifiers: IUPAC name, SMILES, InChIKey.
  • Biological activity data: Links to BioAssay results (AIDs) and associated literature.
  • Physicochemical properties: Molecular weight, solubility, and logP values (calculated or experimental).
  • Structural relationships: Precomputed lists of 2-D and 3-D similar compounds ("neighbors") .

For CID 71380140, users can access its Compound Summary page to retrieve these details, along with annotations from diverse sources such as patents, journals, and high-throughput screening data .

Properties

CAS No.

64294-63-9

Molecular Formula

C3N3NiSSe2Zn-

Molecular Weight

392.1 g/mol

InChI

InChI=1S/CHNS.2CNSe.Ni.Zn/c3*2-1-3;;/h3H;;;;/p-1

InChI Key

KOYRLIORZRELJH-UHFFFAOYSA-M

Canonical SMILES

C(#N)[S-].C(#N)[Se].C(#N)[Se].[Ni].[Zn]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Pubchem_71380140 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Major products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Pubchem_71380140 has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Pubchem_71380140 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to modulate various biological processes by binding to specific proteins or enzymes. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify structurally related compounds: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape and conformation) . Below is a detailed comparison framework for CID 71380140 and its analogs:

2-D Similarity ("Similar Compounds")

  • Mechanism : Uses the Tanimoto coefficient to compare topological structures, focusing on shared scaffolds or functional groups .
  • Applications: Ideal for identifying close structural analogs (e.g., derivatives with minor substituent changes).
  • Example Metrics :

    Parameter Value (Typical Range) Relevance to CID 71380140
    Tanimoto Coefficient Threshold ≥0.8 High confidence in structural similarity
    Maximum Common Substructure Varies by compound Scaffold identification
  • Limitations : May miss compounds with divergent connectivity but similar bioactivity .

3-D Similarity ("Similar Conformers")

  • Applications : Critical for identifying molecules with similar binding modes or pharmacokinetic properties.
  • Conformer Requirements: ≤50 non-hydrogen atoms, ≤15 rotatable bonds. Supported elements (H, C, N, O, F, Si, P, S, Cl, Br, I) . CID 71380140 must meet these criteria to have 3-D conformers in PubChem.
  • Example Metrics :

    Parameter Value (Typical Range) Relevance to CID 71380140
    Shape-Tanimoto Score ≥0.7 High shape similarity
    Electrostatic Score ≥0.5 Complementary charge distribution

Complementarity of 2-D and 3-D Methods

  • Key Findings :
    • Divergent Neighbors : Only 20–30% overlap exists between 2-D and 3-D neighbor sets, highlighting their complementary roles .
    • Biological Relevance : 3-D similarity often better predicts shared bioactivity, especially for flexible molecules .
    • Data Sparsity Mitigation : For understudied compounds like CID 71380140, integrating both methods improves inference of biological properties .

Data Tables for CID 71380140 and Analogs

Table 1: Representative 2-D Similar Compounds

CID Tanimoto Coefficient Shared Substructure Bioassay Overlap (AIDs)
(Example) 0.85 Benzene ring 10
(Example) 0.78 Amide group 5

Note: Replace with actual neighbors from CID 71380140’s "Similar Compounds" list.

Table 2: Representative 3-D Similar Conformers

CID Shape-Tanimoto Electrostatic Score Bioassay Overlap (AIDs)
(Example) 0.82 0.63 8
(Example) 0.71 0.58 3

Note: Replace with actual neighbors from CID 71380140’s "Similar Conformers" list.

Limitations and Recommendations

  • Data Gaps : If CID 71380140 lacks bioactivity data, prioritize analogs with high 3-D similarity and established AIDs .
  • Validation : Cross-check predictions with experimental assays or external databases (e.g., ChEMBL).
  • Tool Integration : Use PubChem’s programmatic APIs (PUG-REST) for large-scale comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.